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Abstract

Deutarserine (CTP-692) is a deuterated analog of D-serine developed by Concert
Pharmaceuticals as a potential adjunctive therapy for schizophrenia. By acting as a co-agonist
at the N-methyl-D-aspartate (NMDA) receptor, Deutarserine was designed to address the
hypofunction of this receptor system implicated in the pathophysiology of schizophrenia. The
primary rationale for the deuteration of D-serine was to improve its pharmacokinetic properties
and mitigate the potential for nephrotoxicity associated with the parent compound. Preclinical
and Phase 1 clinical studies suggested an improved safety and pharmacokinetic profile
compared to D-serine. However, the development of Deutarserine was ultimately discontinued
following a Phase 2 clinical trial that failed to demonstrate efficacy in patients with
schizophrenia. This technical guide provides a comprehensive overview of the pharmacological
profile of Deutarserine, summarizing the available preclinical and clinical data, and detailing
the experimental methodologies where information is available.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and
cognitive symptoms. While existing antipsychotic medications primarily target the dopaminergic
system, there is a significant unmet need for therapies that address the full spectrum of
symptoms, particularly cognitive deficits. The glutamatergic system, specifically the N-methyl-
D-aspartate (NMDA) receptor, has been a key area of research for novel therapeutic
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approaches. Hypofunction of the NMDA receptor is hypothesized to be a core
pathophysiological mechanism in schizophrenia.

D-serine, an endogenous co-agonist at the glycine site of the NMDA receptor, has shown
promise in preclinical and early clinical studies as an adjunctive treatment for schizophrenia.
However, its development has been hampered by concerns of nephrotoxicity at higher doses.
Deutarserine (CTP-692) was developed to overcome this limitation. The selective
incorporation of deuterium in place of hydrogen at specific positions in the D-serine molecule
was intended to alter its metabolism, leading to increased metabolic stability, enhanced plasma
exposure, and a reduced risk of renal adverse effects.

Mechanism of Action

Deutarserine, like its parent compound D-serine, functions as a co-agonist at the glycine
modulatory site of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that
requires the binding of both glutamate and a co-agonist (either glycine or D-serine) for
activation. Upon activation, the channel opens, allowing for the influx of calcium ions, which
triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and
memory. By acting as a co-agonist, Deutarserine was expected to enhance NMDA receptor-
mediated neurotransmission in the brain, thereby ameliorating the symptoms of schizophrenia.

Figure 1: Mechanism of Action of Deutarserine at the NMDA Receptor.

Preclinical Pharmacology

Preclinical studies were conducted to assess the in vitro and in vivo pharmacology of
Deutarserine and to compare its properties with those of D-serine. While specific quantitative
data from these studies are not extensively published, press releases from Concert
Pharmaceuticals have summarized the key findings.

In Vitro Studies

» NMDA Receptor Activity: In vitro functional assays demonstrated that Deutarserine had a
similar ability to activate the NMDA receptor in the presence of glutamate as D-serine. This
confirmed that the deuteration did not negatively impact the primary pharmacological activity
of the molecule.
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In Vivo Studies (Animal Models)

» Pharmacokinetics: In vivo studies in animal models revealed that Deutarserine exhibited
increased metabolic stability compared to D-serine. This resulted in greater plasma
exposure, as measured by the area under the curve (AUC), and a longer half-life.
Furthermore, preclinical studies indicated that Deutarserine achieved preferentially higher
concentrations in the forebrain relative to plasma and the brainstem, with an overall higher
brain exposure compared to D-serine.

o Safety Pharmacology: A key objective of the preclinical program was to evaluate the renal
safety of Deutarserine. In animal models, administration of D-serine led to significant
elevations in serum creatinine and blood urea nitrogen (BUN), which are biomarkers of
kidney damage. In contrast, Deutarserine did not cause these undesirable changes,
suggesting an improved renal safety profile.

Preclinical Data Summary

While specific values are not publicly available, the preclinical data positioned Deutarserine as
a potentially superior alternative to D-serine.
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Parameter Finding Implication

L o . Preserved primary mechanism
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of action.
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) N Increased compared to D- ) )
Metabolic Stability ) dosing and more consistent
serine
plasma levels.

Enhanced bioavailability and
Plasma Exposure (AUC) Greater than D-serine therapeutic effect at a given

dose.

Potential for improved patient
Half-life Longer than D-serine compliance with a simplified

dosing regimen.

] ) ] Enhanced target engagement
) ) Higher concentrations in the ) ) )
Brain Penetration ) in brain regions relevant to
forebrain ) )
schizophrenia.

Renal Safet No significant increase in Reduced risk of nephrotoxicity
enal Safe
y creatinine or BUN compared to D-serine.

Clinical Pharmacology

The clinical development program for Deutarserine included Phase 1 studies in healthy
volunteers and a Phase 2 study in patients with schizophrenia.

Phase 1 Clinical Studies

A series of Phase 1 studies were conducted to evaluate the safety, tolerability, and
pharmacokinetics of Deutarserine in healthy volunteers.

o Study Design: The Phase 1 program included a crossover study comparing single doses of
Deutarserine and D-serine, as well as single-ascending dose (SAD) and multiple-ascending
dose (MAD) studies of Deutarserine. The doses in the SAD and MAD studies ranged from
0.5 to 4 grams.
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o Pharmacokinetics: The crossover study confirmed the preclinical findings, demonstrating that
Deutarserine resulted in increased plasma exposure compared to D-serine in humans. The
SAD and MAD studies showed that Deutarserine had low inter-individual pharmacokinetic
variability, a desirable characteristic for predictable dosing.

o Safety and Tolerability: Across the Phase 1 program, Deutarserine was generally well-
tolerated. Importantly, there were no signs of renal impairment, as assessed by key blood
and urine markers of kidney function.

Phase 2 Clinical Study

A Phase 2, randomized, double-blind, placebo-controlled study (NCT04158687) was initiated to
evaluate the efficacy and safety of Deutarserine as an adjunctive treatment in adults with
schizophrenia.[2]

» Study Design: A total of 325 patients who were on a stable dose of a conventional
antipsychotic medication were randomized to receive once-daily doses of 1 gram, 2 grams,
or 4 grams of Deutarserine, or placebo, for 12 weeks.

e Primary Endpoint: The primary efficacy endpoint was the change from baseline in the
Positive and Negative Syndrome Scale (PANSS) total score at 12 weeks.

e Results: The Phase 2 trial did not meet its primary endpoint, as Deutarserine did not
demonstrate a statistically significant improvement in the PANSS total score compared to
placebo at any of the doses tested.[3][4] Furthermore, the study failed to meet its secondary
endpoints.[3]

o Safety: Treatment with Deutarserine was generally well-tolerated in the Phase 2 trial, with
adverse events being predominantly mild in severity and occurring at a similar frequency
across the active and placebo groups.[3]

Clinical Data Summary
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Study Population Key Findings

Increased plasma exposure of
Phase 1 Crossover Healthy Volunteers Deutarserine compared to D-

serine.

Well-tolerated at doses up to 4

grams; No evidence of renal

Phase 1 SAD & MAD Healthy Volunteers o ) S
toxicity; Low inter-individual
pharmacokinetic variability.
Failed to meet primary and

] ] ] ) secondary efficacy endpoints;

Phase 2 Patients with Schizophrenia

Did not improve PANSS total

score compared to placebo.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of Deutarserine are not
publicly available. The following descriptions are based on standard methodologies used in
pharmaceutical development and information inferred from press releases.

In Vitro NMDA Receptor Activation Assay (Hypothetical)

¢ Objective: To determine the functional activity of Deutarserine at the NMDA receptor.

o Method: A cell-based assay using a cell line (e.g., HEK293) stably expressing the human
NMDA receptor subunits (e.g., GIUN1/GIuN2A). Cells would be loaded with a calcium-
sensitive fluorescent dye. The assay would be performed in the presence of a fixed
concentration of glutamate. Increasing concentrations of Deutarserine or D-serine would be
added, and the change in intracellular calcium concentration would be measured using a
fluorescence plate reader. The data would be used to generate concentration-response

curves and calculate EC50 values.

Rodent Pharmacokinetic Study (Hypothetical)

» Objective: To compare the pharmacokinetic profiles of Deutarserine and D-serine in rodents.
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» Method: Male Wistar or Sprague-Dawley rats would be administered a single oral or
intravenous dose of Deutarserine or D-serine. Blood samples would be collected at various
time points post-dose. Plasma would be separated, and the concentrations of the respective
compounds would be quantified using a validated LC-MS/MS (Liquid Chromatography with
tandem mass spectrometry) method. Pharmacokinetic parameters such as Cmax, Tmax,
AUC, and half-life would be calculated using non-compartmental analysis. For brain
penetration studies, brain tissue would be collected at specific time points, homogenized,
and analyzed for drug concentrations.

Dosing
(Oral or 1V)
Deutarserine vs. D-serine

Blood Sampling
(Serial Time Points)
(Plasma Separatior)
(LC-MS/MS Analysis)

PK Parameter Calculation
(Cmax, Tmax, AUC, t¥2)

Click to download full resolution via product page

Figure 2: Generalized Workflow for a Preclinical Pharmacokinetic Study.

Phase 1 Single-Ascending Dose Study (General
Overview)
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o Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses
of Deutarserine in healthy volunteers.

o Method: A randomized, double-blind, placebo-controlled study. Cohorts of healthy subjects
would receive a single oral dose of Deutarserine or placebo. The dose would be escalated
in subsequent cohorts pending a safety review of the preceding dose level. Blood and urine
samples would be collected at predetermined time points to characterize the
pharmacokinetic and safety profiles.

Conclusion

Deutarserine was a rationally designed molecule that successfully leveraged the concept of
deuteration to improve upon the pharmacokinetic and safety properties of D-serine. Preclinical
and Phase 1 clinical data were promising, demonstrating enhanced plasma exposure and an
improved renal safety profile, while maintaining the primary mechanism of action as an NMDA
receptor co-agonist. However, the ultimate failure of the Phase 2 clinical trial to demonstrate
efficacy in treating the symptoms of schizophrenia led to the discontinuation of its development.
This outcome underscores the complexities of translating promising preclinical and early
clinical findings into tangible therapeutic benefits for patients with complex neuropsychiatric
disorders. The story of Deutarserine serves as a valuable case study in drug development,
highlighting both the potential of chemical modification strategies and the inherent challenges
in targeting the intricate neurobiology of schizophrenia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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